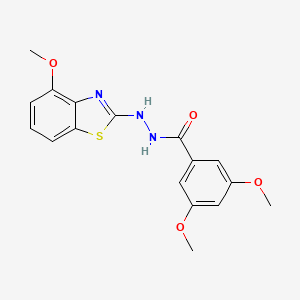

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Description

3,5-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group linked via a hydrazone bridge to a 4-methoxy-1,3-benzothiazole moiety. This compound belongs to the broader class of hydrazones, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name |

3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-7-10(8-12(9-11)23-2)16(21)19-20-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSSIBWLORELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Derivatives of this compound have been tested for their efficacy against various cancer cell lines. Preliminary studies indicate that modifications to the compound can enhance its interaction with topoisomerase enzymes, leading to inhibition of cancer cell proliferation.

- Antibacterial and Antifungal Properties : The benzothiazole ring is known for its diverse biological activities, including antibacterial and antifungal effects. Research is ongoing to explore these properties further.

Chemical Synthesis

3,5-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide serves as a valuable building block in synthetic organic chemistry:

- Synthetic Routes : The compound can be synthesized through amide bond formation using coupling reagents such as EDC or DCC. This process allows for the construction of more complex molecular architectures.

- Reactivity : The presence of methoxy groups allows for various chemical transformations, including oxidation and reduction reactions. For example, methoxy groups can be oxidized to form corresponding hydroxyl groups, which may alter the biological activity of the derivatives.

Material Science

In the field of material science, this compound can be utilized in the development of new materials due to its unique chemical properties:

- Self-Assembled Monolayers : The compound has been investigated for its ability to form self-assembled monolayers (SAMs), which are useful in surface chemistry and nanotechnology applications. Studies indicate that it can facilitate the formation of SAMs with similar quality to those obtained from unprotected thiols.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of modified derivatives of this compound against several cancer cell lines. Results showed that certain modifications increased cytotoxicity by enhancing binding affinity to target enzymes involved in DNA replication.

Case Study 2: Self-Assembled Monolayers

Research demonstrated that the compound could act as a protective group during the formation of self-assembled monolayers in Pd-catalyzed C-C bond formation. The stability of the protective group under various conditions highlighted its potential utility in advanced material synthesis techniques.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with structurally related hydrazones and benzothiazole derivatives reveals key differences in substituent effects, bioactivity, and synthetic pathways:

Key Observations

Oxadiazole-containing hydrazones (e.g., compound 78) exhibit superior thymidine phosphorylase inhibition, suggesting that heterocyclic substituents significantly modulate activity .

Spectral and Synthetic Differences :

- The IR spectra of hydrazones consistently show C=O (1643–1682 cm⁻¹) and C=N (1577–1580 cm⁻¹) stretching vibrations, as seen in compounds like 7f and 6d . The target compound’s spectral data would likely align with these ranges.

- Synthesis of benzothiazole-linked hydrazones may require harsher conditions (e.g., reflux with acetic acid) compared to benzylidene derivatives due to the benzothiazole’s lower reactivity .

Antimicrobial Activity :

- Benzohydrazides with nitro or halogen substituents (e.g., 4-nitrobenzohydrazide derivatives) show enhanced antimicrobial activity against Gram-positive bacteria, likely due to increased electrophilicity . The 4-methoxy group in the target compound may reduce this effect but improve solubility.

Enzyme Inhibition Mechanisms :

- Benzothiazole derivatives often target ATP-binding sites in enzymes like DNA gyrase. For example, oxadiazole clubbed hydrazones (compound 78) inhibit thymidine phosphorylase by mimicking nucleotide substrates .

Research Findings and Hypotheses

- Hypothetical Bioactivity : The benzothiazole moiety in the target compound is predicted to confer stronger DNA gyrase inhibition than benzylidene analogs, as seen in oxadiazole derivatives .

- Contradictions : While oxadiazole derivatives (e.g., compound 78) show superior enzyme inhibition, benzothiazoles may offer better metabolic stability due to reduced susceptibility to hydrolysis .

Biological Activity

3,5-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound belonging to the class of benzamides. Its structure features methoxy groups and a benzothiazole moiety, which are known to confer a variety of biological activities. This compound is being explored for its potential therapeutic applications, particularly in cancer treatment and as an antibacterial agent.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves:

- Formation of Benzothiazole Intermediate : This is achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Hydrazide Formation : The benzothiazole intermediate is reacted with 3,5-dimethoxybenzohydrazide using coupling reagents like EDC or DCC to facilitate the formation of the hydrazide bond.

Anticancer Properties

Research indicates that compounds related to benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The specific antiproliferative activity of this compound remains to be fully characterized but is hypothesized to be promising based on structural analogs .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT 116 | 3.7 |

| This compound | TBD | TBD |

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have been well documented. Preliminary studies suggest that compounds with similar structures exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 8 µM to 32 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

The proposed mechanisms for the biological activity of benzothiazole derivatives include:

- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes involved in cancer proliferation and bacterial metabolism.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of various methoxy-substituted benzothiazoles demonstrated significant cytotoxicity against multiple cancer cell lines. The findings indicated that structural modifications could enhance activity and selectivity towards specific cancer types .

Study on Antibacterial Effects

Another investigation into the antibacterial properties of benzothiazole derivatives found that certain compounds exhibited enhanced efficacy against resistant strains of bacteria. The results highlighted the potential for developing new antibacterial agents based on this scaffold .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide?

The compound is synthesized via condensation reactions between substituted benzohydrazides and heterocyclic aldehydes. A typical method involves refluxing 3,5-dimethoxybenzohydrazide with 4-methoxy-1,3-benzothiazole-2-carbaldehyde in ethanol or methanol, catalyzed by glacial acetic acid. Reaction progress is monitored by TLC, followed by solvent evaporation under reduced pressure and recrystallization (e.g., ethanol-water mixtures) to purify the product. Yield optimization often requires adjusting stoichiometry, solvent polarity, and reflux duration .

Q. Which spectroscopic techniques are essential for characterizing this benzohydrazide derivative?

Key techniques include:

- FTIR : Confirms the presence of hydrazide (-NH-NH-CO) and methoxy (-OCH₃) groups via characteristic stretching frequencies (e.g., N-H ~3200 cm⁻¹, C=O ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone.

- Mass Spectrometry : Verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Conformation : The hydrazone (C=N) bond adopts an E configuration, critical for planar alignment with aromatic rings.

- Dihedral Angles : Subtle angles (e.g., ~17° between benzene rings) influence packing efficiency and π-π stacking.

- Hydrogen Bonding : Intramolecular N–H···O and C–H···O bonds stabilize the structure, while intermolecular H-bonding (e.g., N–H···S) forms chains parallel to crystallographic planes. These interactions guide solubility and solid-state reactivity . Software Tools : SHELXL (refinement) and WinGX (visualization) are used for structural analysis .

Q. What methodologies are employed to evaluate its biological activity (e.g., antimicrobial, enzyme inhibition)?

- In Vitro Assays :

- Antimicrobial : Disk diffusion/MIC assays against Staphylococcus aureus or E. coli; compare zones of inhibition to standard drugs.

- Cholinesterase Inhibition : Spectrophotometric quantification of acetylcholinesterase (AChE) activity using Ellman’s method.

Q. How can computational chemistry validate experimental findings for this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactive sites.

- Molecular Docking : Simulates binding poses with target proteins (e.g., AChE, urease) using AutoDock or Schrödinger Suite. Dock scores correlate with experimental IC₅₀ values.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies optimize metal complexation to enhance bioactivity?

- Synthesis of Metal Complexes : React the benzohydrazide with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water. Chelation occurs via hydrazone-N and benzothiazole-S atoms.

- Activity Enhancement : Cu(II) and Co(II) complexes often show superior antimicrobial and anticancer activity vs. the free ligand due to increased membrane permeability and redox activity .

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological activity data across studies?

- Variable Protocols : Standardize assay conditions (e.g., pH, incubation time) to minimize discrepancies.

- Purity Verification : Use HPLC (>95% purity) to eliminate confounding effects from byproducts.

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What crystallographic pitfalls arise during structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.